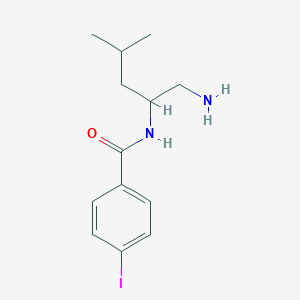

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide

Description

Properties

Molecular Formula |

C13H19IN2O |

|---|---|

Molecular Weight |

346.21 g/mol |

IUPAC Name |

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide |

InChI |

InChI=1S/C13H19IN2O/c1-9(2)7-12(8-15)16-13(17)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,17) |

InChI Key |

FCVXXEABMRFGGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CN)NC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide generally follows these key stages:

- Starting Material Selection: The core benzamide structure bearing the 4-iodo substituent is typically prepared or purchased as 4-iodobenzoic acid or its activated derivatives.

- Amide Bond Formation: Coupling of the 4-iodobenzoic acid (or its activated form) with the appropriate amine, in this case, 1-amino-4-methylpentan-2-yl, to form the benzamide linkage.

- Functional Group Manipulation: Synthesis of the aminoalkyl side chain or its precursor, often involving reduction or protection/deprotection steps.

- Purification and Characterization: Isolation of the target compound with high purity, verified by chromatographic and spectroscopic methods.

Specific Synthetic Routes

Route via Ketoenamine Intermediate Reduction (Patent US10766854B2)

A patented method describes a multi-step process starting from a diketone compound, which is converted into a ketoenamine intermediate. This ketoenamine is then reduced to an amino alcohol using a nickel-aluminum alloy in an aqueous inorganic base solution. The amino alcohol is subsequently converted into the target benzamide compound with a substituted aryl group, such as 4-iodophenyl, attached.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Diketone to ketoenamine conversion | Condensation reaction | Formation of ketoenamine intermediate |

| 2 | Reduction of ketoenamine to amino alcohol | Nickel-aluminum alloy, aqueous base | Selective reduction step |

| 3 | Amino alcohol to benzamide derivative | Coupling with 4-iodobenzoic acid derivative | Amide bond formation |

This approach allows for the introduction of the 4-iodobenzamide moiety and the aminoalkyl side chain in a controlled manner.

Direct Amide Coupling Using 4-Iodobenzoic Acid

A common synthetic approach involves direct coupling of 4-iodobenzoic acid or its activated form (e.g., acid chloride) with the amine 1-amino-4-methylpentan-2-yl. This can be achieved using standard peptide coupling reagents or via acid chloride intermediates.

| Reagent/Condition | Purpose |

|---|---|

| 4-Iodobenzoic acid or acid chloride | Aryl acid component |

| 1-Amino-4-methylpentan-2-yl amine | Nucleophile for amide bond |

| Base (e.g., triethylamine) | Neutralizes HCl formed |

| Solvent (e.g., dichloromethane, tetrahydrofuran) | Reaction medium |

| Temperature: 0 to room temperature | Controls reaction rate and selectivity |

This method is straightforward and widely used for benzamide derivatives synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ketoenamine intermediate route | Diketone → ketoenamine → amino alcohol | Nickel-aluminum alloy, aqueous base, coupling with 4-iodobenzoic acid | Moderate to high (not specified) | Allows structural control, selective reduction | Multi-step, requires specialized reagents |

| Direct amide coupling | 4-Iodobenzoic acid + aminoalkyl amine | Acid chloride formation, triethylamine, organic solvents | High (typically 70-90%) | Straightforward, scalable | Requires careful control of reaction conditions |

| Radiolabeling analog synthesis | Brominated precursor + ammonium sulfate | Solid-phase nucleophilic exchange | High radiochemical purity (>95%) | Useful for biological tracing | Specialized for radiolabeling, not preparative |

Detailed Research Findings

- The patented method involving ketoenamine reduction provides a versatile synthetic platform for various substituted benzamides, including those with alkyl side chains like 1-amino-4-methylpentan-2-yl.

- Direct amide coupling methods are well-documented and provide high yields with relatively simple reaction conditions. The use of triethylamine as a base and controlled temperature prevents side reactions and ensures high purity products.

- Radiolabeled analogs of 4-iodobenzamide derivatives have been synthesized successfully for imaging studies, indicating the robustness of the 4-iodobenzamide scaffold for chemical modification.

- Characterization data such as melting points, NMR, and mass spectrometry confirm the successful synthesis and purity of related benzamide compounds, supporting the reliability of these synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The iodinated benzamide group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles such as thiols, amines, or halides under conditions like heating or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of benzamide derivatives is highly dependent on the substituents attached to the amine group. Below is a detailed comparison of key analogs:

N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)

- Structure: Features a tertiary amine (diethylaminoethyl group).

- Applications: Melanoma Imaging/Therapy: BZA exhibits high melanin affinity, enabling its use in SPECT imaging (labeled with iodine-123) and targeted radionuclide therapy (labeled with iodine-131). Phase II trials demonstrated 81% sensitivity and 100% specificity in melanoma detection . Pharmacokinetics: Rapid clearance from blood, prolonged retention in melanotic tumors (tumor/blood ratio = 37 at 24 hours in murine models) .

- Mechanism: Non-covalent binding to melanin polymers, enabling selective accumulation in pigmented metastases .

N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP)

- Structure : Contains a benzyl-substituted piperidine ring.

- Biodistribution: High hepatic uptake but rapid blood clearance, with receptor-specific binding confirmed in vivo .

N-(2-Aminoethyl)-4-iodobenzamide

- Structure: Primary amine (2-aminoethyl group).

- Low cerebral uptake in baseline form but modifiable with lipophilic groups to enhance blood-brain barrier penetration .

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide

- Structure : Heterocyclic pyridopyrimidine substituent.

- Applications : Preclinical data suggest exploration in oncology, though specific targets remain under investigation .

Structural-Activity Relationship (SAR) Analysis

- Impact of Amine Substituents: Lipophilicity: Tertiary amines (e.g., BZA) enhance melanin binding but limit brain uptake. Primary amines (e.g., N-(2-aminoethyl)-4-iodobenzamide) require structural modifications for CNS applications . Receptor Selectivity: Bulky aromatic groups (e.g., benzylpiperidinyl in 4-IBP) favor sigma receptor binding, while aliphatic chains (e.g., diethylaminoethyl in BZA) optimize melanin interactions .

Clinical and Preclinical Insights

- BZA: In a phase II trial involving 110 melanoma patients, [¹²³I]BZA achieved 100% specificity in lesion detection, supporting its role in patient stratification for targeted therapy . Preclinical studies show tumor-to-muscle ratios exceeding 95:1 in murine models .

- 4-IBP : Demonstrated high sigma receptor density in breast cancer (Bmax = 4000 fmol/mg protein), though clinical translation remains pending .

Biological Activity

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including an amine group and a 4-iodobenzamide moiety. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C_{13}H_{18}N_{2}I O

- Molecular Weight : 346.21 g/mol

- Structure : The compound consists of a branched amine (1-amino-4-methylpentan-2-yl) linked to a 4-iodobenzamide group, which enhances its solubility and reactivity compared to similar compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the amine precursor : This involves the reaction of 4-methylpentan-2-one with ammonia.

- Iodination : The iodobenzene derivative is synthesized through electrophilic aromatic substitution.

- Coupling Reaction : The amine is coupled with the iodinated benzamide under suitable conditions to yield the final product.

This compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Interaction studies are crucial for understanding its mechanism of action:

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit monoamine oxidase B (MAO-B), which is implicated in neurodegenerative disorders. For instance, 4-iodobenzamide has shown selective inhibition of MAO-B, suggesting potential neuroprotective effects .

- Biodistribution Studies : Research indicates that radiolabeled analogs of iodobenzamides exhibit selective uptake in specific brain regions, such as the pineal gland, which may be relevant for therapeutic applications in neurological conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-amino-3-methylbutan-2-yl)-4-bromobenzamide | Similar branched amine structure; bromine instead of iodine | Potentially different reactivity due to bromine |

| N-(1-amino-pentan-2-yl)-4-chlorobenzamide | Linear amine structure; chlorine atom | May exhibit distinct pharmacological properties |

| N-(1-amino-cyclohexyl)-4-fluorobenzamide | Cyclohexane ring attached to the amine | Different steric effects influencing binding |

The unique combination of branched alkyl groups and halogen substitution in this compound may enhance its pharmacological profile compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of related compounds:

- Neuroprotective Effects : A study on a related compound demonstrated its ability to inhibit MAO-B selectively, leading to decreased oxidative stress in neuronal cells, which may offer therapeutic benefits for conditions like Parkinson's disease .

- Antitumor Activity : Another investigation highlighted that structurally related compounds exhibited significant antitumor activity against various cancer cell lines, indicating that modifications in the benzamide structure could lead to enhanced efficacy against tumors .

- Structure–Activity Relationship (SAR) : SAR studies on related derivatives have elucidated critical structural features necessary for biological activity, guiding future drug design efforts aimed at optimizing efficacy while minimizing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.